(2-Bromo-4-fluorophenyl)hydrazine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related hydrazine derivatives typically involves multiple steps, including acylation, chlorination, hydrolysis, diazotization, and reduction reactions. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine, a compound with a similar halogen substitution pattern to (2-Bromo-4-fluorophenyl)hydrazine hydrochloride, was achieved using 2-fluoroaniline as the starting material, followed by acylation and chlorination to obtain the intermediate 4-chloro-2-fluoroaniline. This intermediate was then converted to the target hydrazine through diazotization and reduction, with a high yield and purity .
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, and in some cases, by single crystal X-ray diffraction. For example, the crystal structure of a bromophenyl hydrazine derivative was determined, showing the orientation of benzene rings and the presence of intermolecular hydrogen bonds and van der Waals contacts . These techniques could be applied to determine the molecular structure of (2-Bromo-4-fluorophenyl)hydrazine hydrochloride.
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions. For instance, they can react with bromine chloride in a titrimetric determination, where they undergo a 4-electron change . This suggests that (2-Bromo-4-fluorophenyl)hydrazine hydrochloride could potentially participate in redox reactions or serve as a reagent in analytical chemistry.
Physical and Chemical Properties Analysis
The physical properties such as melting point and yield are important for assessing the purity and stability of the synthesized compounds. The melting point of 4-chloro-2-fluorophenylhydrazine was reported to be in the range of 59-60°C, with a high yield, indicating a successful synthesis and potential for industrial application . The chemical properties, including reactivity and interaction with other molecules such as DNA, can be investigated through theoretical methods like DFT and experimental techniques like UV-visible spectroscopy and cyclic voltammetry .
Scientific Research Applications
Environmental Sensing and Biological Applications
A significant application of hydrazine derivatives includes the development of fluorescent probes for detecting hydrazine in environmental and biological samples. For instance, a study introduced a ratiometric fluorescent probe designed for N2H4 detection, showcasing its utility in measuring hydrazine levels in water systems and biological contexts, such as HeLa cells and zebrafish. This probe exhibits low cytotoxicity, reasonable cell permeability, and a large Stokes shift, emphasizing its potential for environmental monitoring and fluorescent imaging in biological research (Zhu et al., 2019).
Organic Synthesis
Molecular Docking and Dynamics Simulation
Hydrazine derivatives are utilized in computational studies for understanding molecular interactions and reactivity. A study focusing on hydrazino methyl-4H-chromen-4-one derivatives explored their structural and reactivity properties through wavefunction-dependent properties, molecular docking, and dynamics simulation studies. This research provides insights into the chemical reactivity, stability, and potential biological activities of hydrazine derivatives, underscoring their utility in drug design and material science (Mary et al., 2021).
Antimicrobial and Antitumor Studies
Derivatives of hydrazine, synthesized through various chemical reactions, have been evaluated for their antimicrobial and antitumor activities. These studies contribute to the development of new therapeutic agents, demonstrating the versatility of hydrazine derivatives in medicinal chemistry. For instance, certain synthesized compounds showed significant inhibitory effects on tumor cell lines, presenting a potential avenue for the development of new cancer treatments (Flefel et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2-bromo-4-fluorophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLAVOAEBCYAAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585868 |
Source
|
Record name | (2-Bromo-4-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-fluorophenyl)hydrazine hydrochloride | |
CAS RN |
571170-91-7 |
Source
|
Record name | (2-Bromo-4-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-4-fluorophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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